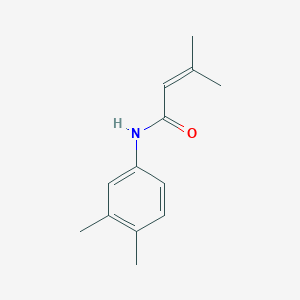![molecular formula C23H35N3O3 B5216125 N-[2-(4-methylphenyl)propan-2-yl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide](/img/structure/B5216125.png)
N-[2-(4-methylphenyl)propan-2-yl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylphenyl)propan-2-yl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a morpholine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)propan-2-yl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the morpholine ring and the carboxamide group. Common reagents used in these reactions include various amines, acids, and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)propan-2-yl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[2-(4-methylphenyl)propan-2-yl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)propan-2-yl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(4-methylphenyl)propan-2-yl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide include:
- 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)propan-2-yl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O3/c1-18-5-8-20(9-6-18)23(2,3)24-22(28)19-7-10-21(27)26(17-19)12-4-11-25-13-15-29-16-14-25/h5-6,8-9,19H,4,7,10-17H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHSQWCGHLERLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)NC(=O)C2CCC(=O)N(C2)CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5216055.png)
![METHYL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)BUTANOATE](/img/structure/B5216063.png)
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N'-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE](/img/structure/B5216078.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)-N-{2-[2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)ACETAMIDO]PHENYL}ACETAMIDE](/img/structure/B5216087.png)
![3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole](/img/structure/B5216115.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine](/img/structure/B5216119.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)piperidin-4-yl]propanamide](/img/structure/B5216130.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)
![3-PHENYLMETHANESULFONYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]PROPANAMIDE](/img/structure/B5216156.png)
